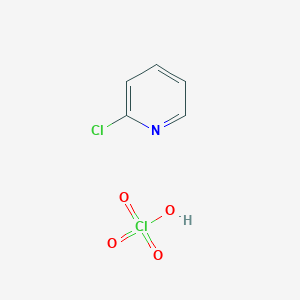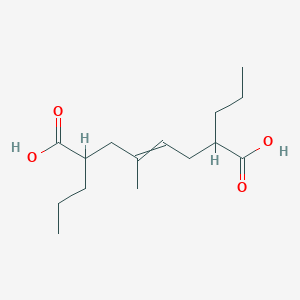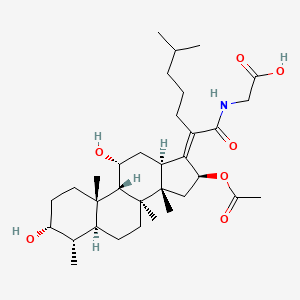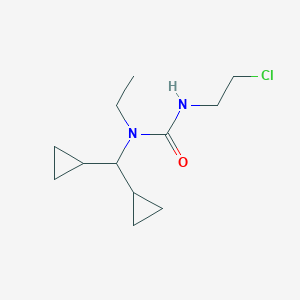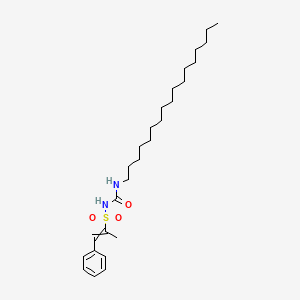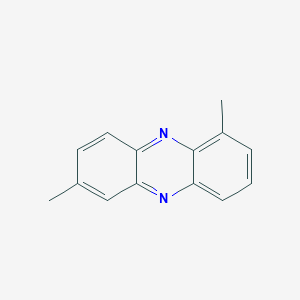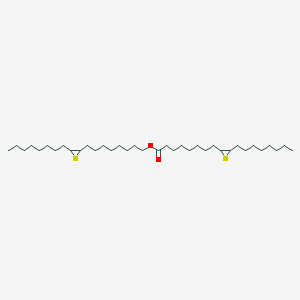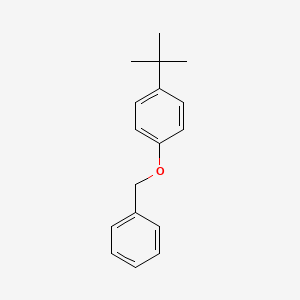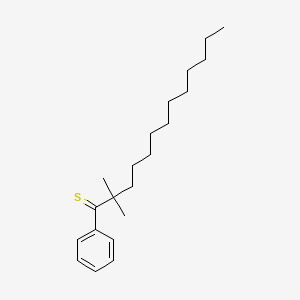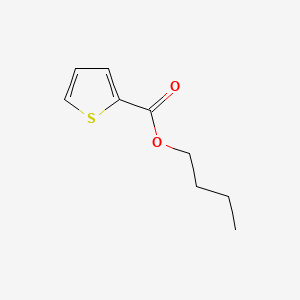
Butyl 2-thenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 2-thenoate: is an organic compound with the molecular formula C₉H₁₂O₂S It is an ester derived from butanol and 2-thiophenecarboxylic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Butyl 2-thenoate can be synthesized through the esterification reaction between butanol and 2-thiophenecarboxylic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced catalysts and purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions: Butyl 2-thenoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of butanol and 2-thiophenecarboxylic acid.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, where nucleophiles such as amines or alcohols replace the ester group.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed:
Hydrolysis: Butanol and 2-thiophenecarboxylic acid.
Reduction: Corresponding alcohol.
Substitution: Various substituted products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Butyl 2-thenoate is used as a building block in organic synthesis, particularly in the preparation of thiophene derivatives
Biology: In biological research, this compound is studied for its potential as a bioactive compound. Its interactions with biological molecules and potential therapeutic effects are of interest in drug discovery and development.
Medicine: this compound is investigated for its potential medicinal properties, including its role as an intermediate in the synthesis of pharmaceutical compounds. Its ability to modulate biological pathways makes it a candidate for further research in medicinal chemistry.
Industry: In the industrial sector, this compound is used as a solvent and intermediate in the production of various chemicals. Its stability and reactivity make it suitable for use in coatings, adhesives, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of butyl 2-thenoate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release butanol and 2-thiophenecarboxylic acid, which may interact with biological molecules. The thiophene ring in its structure allows for potential interactions with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Butyl acetate: An ester with a similar structure but derived from acetic acid instead of 2-thiophenecarboxylic acid.
Ethyl 2-thenoate: An ester derived from ethanol and 2-thiophenecarboxylic acid, similar to butyl 2-thenoate but with a different alkyl group.
Methyl 2-thenoate: An ester derived from methanol and 2-thiophenecarboxylic acid, also similar but with a shorter alkyl chain.
Uniqueness: this compound is unique due to the presence of the thiophene ring, which imparts distinct chemical and biological properties. The length of the butyl chain also influences its solubility and reactivity compared to other similar esters.
Propiedades
Número CAS |
56053-84-0 |
|---|---|
Fórmula molecular |
C9H12O2S |
Peso molecular |
184.26 g/mol |
Nombre IUPAC |
butyl thiophene-2-carboxylate |
InChI |
InChI=1S/C9H12O2S/c1-2-3-6-11-9(10)8-5-4-7-12-8/h4-5,7H,2-3,6H2,1H3 |
Clave InChI |
VUSZPSYSKPXZQL-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)C1=CC=CS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


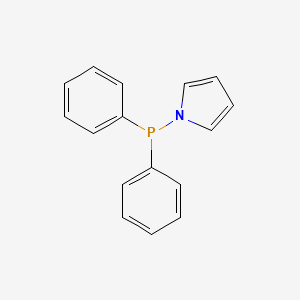
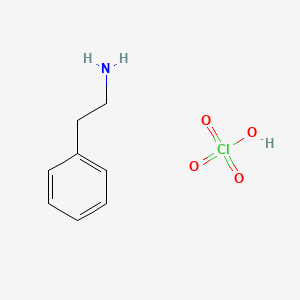
![2-[(4-Chlorophenyl)sulfanyl]-4-methoxybenzoic acid](/img/structure/B14637944.png)
